![molecular formula C27H44N4O6 B15130955 Bis(2-methyl-2-propanyl) 4,4'-[(6-methyl-2,4-pyrimidinediyl)bis(oxymethylene)]di(1-piperidinecarboxylate)](/img/structure/B15130955.png)
Bis(2-methyl-2-propanyl) 4,4'-[(6-methyl-2,4-pyrimidinediyl)bis(oxymethylene)]di(1-piperidinecarboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinecarboxylic acid, 4-[[[2-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]methoxy]-6-methyl-4-pyrimidinyl]oxy]methyl]-, 1,1-dimethylethyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique structure, which includes a piperidine ring, a pyrimidine ring, and multiple functional groups that contribute to its reactivity and versatility.
Méthodes De Préparation
The synthesis of 1-Piperidinecarboxylic acid, 4-[[[2-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]methoxy]-6-methyl-4-pyrimidinyl]oxy]methyl]-, 1,1-dimethylethyl ester involves several steps:
Synthetic Routes: The synthesis typically begins with the preparation of the piperidine ring, followed by the introduction of the pyrimidine ring. The functional groups are then added through a series of reactions, including esterification and carbamate formation.
Reaction Conditions: The reactions are usually carried out under controlled conditions, with specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Des Réactions Chimiques
1-Piperidinecarboxylic acid, 4-[[[2-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]methoxy]-6-methyl-4-pyrimidinyl]oxy]methyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation.
Major Products: The major products of these reactions depend on the specific reagents and conditions used but can include modified versions of the original compound with new functional groups or altered structures.
Applications De Recherche Scientifique
1-Piperidinecarboxylic acid, 4-[[[2-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]methoxy]-6-methyl-4-pyrimidinyl]oxy]methyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a tool for studying disease mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Piperidinecarboxylic acid, 4-[[[2-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]methoxy]-6-methyl-4-pyrimidinyl]oxy]methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It may influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
1-Piperidinecarboxylic acid, 4-[[[2-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]methoxy]-6-methyl-4-pyrimidinyl]oxy]methyl]-, 1,1-dimethylethyl ester can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other piperidine derivatives and pyrimidine-containing compounds.
Uniqueness: The unique combination of the piperidine and pyrimidine rings, along with the specific functional groups, gives this compound distinct properties and reactivity.
List of Similar Compounds:
This detailed article provides a comprehensive overview of 1-Piperidinecarboxylic acid, 4-[[[2-[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]methoxy]-6-methyl-4-pyrimidinyl]oxy]methyl]-, 1,1-dimethylethyl ester, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C27H44N4O6 |
|---|---|
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
tert-butyl 4-[[6-methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]pyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C27H44N4O6/c1-19-16-22(34-17-20-8-12-30(13-9-20)24(32)36-26(2,3)4)29-23(28-19)35-18-21-10-14-31(15-11-21)25(33)37-27(5,6)7/h16,20-21H,8-15,17-18H2,1-7H3 |
Clé InChI |
ILBVWZMWZXZRKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)OCC2CCN(CC2)C(=O)OC(C)(C)C)OCC3CCN(CC3)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


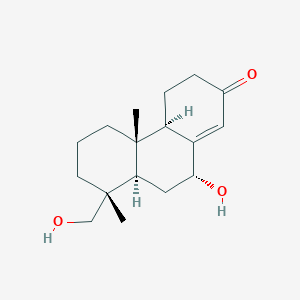
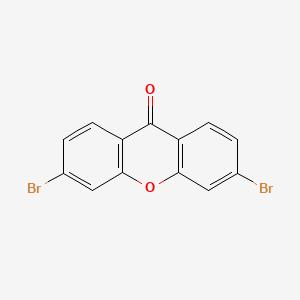


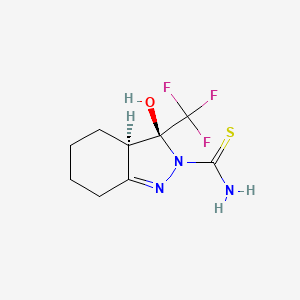

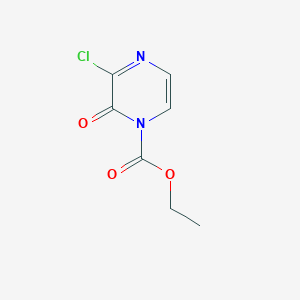
![(2S)-2-[[4-[Bis[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic Acid](/img/structure/B15130911.png)
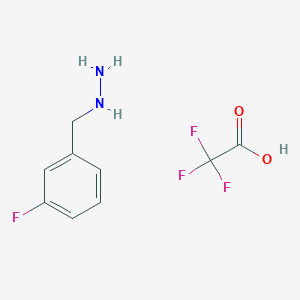
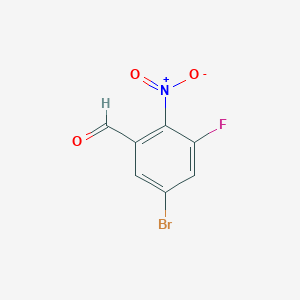


![L-Ornithinamide, L-arginyl-N-[5-[[(2S)-4-amino-2-[(1H-indol-3-ylacetyl)amino]-1,4-dioxobutyl]amino]pentyl]-(9CI)](/img/structure/B15130938.png)
![5-Phenylindeno[2,1-b]carbazol-7(5H)-one](/img/structure/B15130946.png)
